Bucladesine sodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: DC2797 is synthesized by esterifying cAMP with butyric acid. The process involves the reaction of cAMP with butyric anhydride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of DC2797 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: DC2797 can undergo oxidation reactions, although these are less common in typical research applications.
Reduction: Reduction reactions are also possible but not commonly utilized.
Substitution: DC2797 can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of ester groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of DC2797.
Reduction: Reduced forms of DC2797.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
DC2797 is extensively used in various fields of scientific research:
Chemistry: Used to study cAMP-dependent signaling pathways and enzyme activation.
Biology: Employed in cell culture studies to induce differentiation and proliferation.
Medicine: Investigated for its potential therapeutic effects in conditions involving cAMP signaling dysregulation.
Industry: Utilized in the development of research tools and assays for studying cellular processes
Mechanism of Action
DC2797 exerts its effects by mimicking endogenous cAMP. It activates protein kinase A (PKA) by binding to its regulatory subunits, causing the release of active catalytic subunits. This activation leads to the phosphorylation of various target proteins, thereby modulating cellular processes such as gene expression, metabolism, and cell growth .
Comparison with Similar Compounds
Bucladesine sodium: Another form of DC2797 with similar properties.
Bucladesine calcium: A calcium salt form of DC2797.
Dibutyryl-cAMP: A general term for compounds similar to DC2797
Uniqueness: DC2797 is unique due to its high cell permeability and potent activation of PKA. Its ability to mimic endogenous cAMP makes it a valuable tool in research for studying cAMP-dependent pathways .
Properties
IUPAC Name |
sodium;[6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N5O8P.Na/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBZRVBLIUDQNG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5NaO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16980-89-5 |
Source
|
Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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